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Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding,

stabilization, and activation of a wide range of "client" proteins.[1] Many of these client proteins

are key components of cellular signaling pathways that are often dysregulated in diseases such

as cancer.[1][2] The chaperone function of Hsp90 is intrinsically linked to its ATPase activity,

which is located in its N-terminal domain.[1][2] The binding and hydrolysis of ATP to ADP and

inorganic phosphate (Pi) drive the conformational changes necessary for client protein

maturation and release.[2] Consequently, inhibiting the ATPase activity of Hsp90 has emerged

as a promising therapeutic strategy, particularly in oncology.[2][3]

The Malachite Green assay is a simple, cost-effective, and sensitive colorimetric method for

measuring ATPase activity.[2][4] It quantifies the amount of inorganic phosphate released

during ATP hydrolysis.[2][5] This method is well-suited for high-throughput screening (HTS) of

potential Hsp90 inhibitors.[4][6] These application notes provide a detailed protocol for

performing the Hsp90 ATPase activity assay using Malachite Green, including reagent

preparation, experimental procedures for both standard and high-throughput formats, and data

analysis.
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The Malachite Green assay is based on the formation of a colored complex between inorganic

phosphate (Pi), molybdate, and the Malachite Green dye.[7] Under acidic conditions,

phosphate reacts with ammonium molybdate to form a phosphomolybdate complex.[3] This

complex then binds to Malachite Green, a triphenylmethane dye, causing a shift in its

absorbance maximum, which can be measured spectrophotometrically at a wavelength

between 620 and 650 nm.[5][8] The intensity of the color is directly proportional to the

concentration of inorganic phosphate released from ATP hydrolysis by Hsp90.
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Principle of the Malachite Green Assay for Hsp90 ATPase Activity.

Materials and Reagents
Reagents

Yeast or Human Hsp90 (purified)

ATP (Adenosine 5'-triphosphate) disodium salt hydrate

Malachite Green hydrochloride

Ammonium molybdate tetrahydrate

Polyvinyl alcohol (PVA)

Hydrochloric acid (HCl), concentrated
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Tris-HCl

Potassium chloride (KCl)

Magnesium chloride (MgCl₂)

Dimethyl sulfoxide (DMSO) for inhibitor compounds

Potassium phosphate monobasic (KH₂PO₄) for standard curve

Ultrapure water

Known Hsp90 inhibitor (e.g., Geldanamycin) for positive control[6]

Equipment
Spectrophotometer or microplate reader capable of measuring absorbance at 620-650 nm

96-well or 384-well clear flat-bottom microplates

Multichannel pipette

Incubator or water bath at 37°C

Plate shaker (optional)

Experimental Protocols
Preparation of Reagents
Assay Buffer (100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂, pH 7.4)

Dissolve the appropriate amounts of Tris-HCl, KCl, and MgCl₂ in ultrapure water.

Adjust the pH to 7.4 with HCl.

Bring the final volume to the desired amount with ultrapure water.

Store at 4°C.
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Malachite Green Reagent

Solution A: Dissolve 0.0812 g of Malachite Green in 100 mL of ultrapure water.

Solution B: Dissolve 2.32 g of polyvinyl alcohol in 100 mL of ultrapure water. This may

require heating to fully dissolve.

Solution C: Dissolve 5.72 g of ammonium molybdate in 100 mL of 6 M HCl.

Working Reagent: On the day of use, mix Solutions A, B, and C in a 2:1:1 ratio, respectively,

and then add 2 volumes of ultrapure water (2:1:1:2).[9] The solution will initially be dark

brown and will turn golden yellow after approximately 2 hours at room temperature, at which

point it is ready for use.[6] Alternatively, a simpler formulation involves mixing 1 volume of

4.2% (w/v) ammonium molybdate in 4M HCl with 3 volumes of 0.045% (w/v) Malachite

Green solution and stirring for at least 30 minutes.[10]

Phosphate Standard (1 mM KH₂PO₄)

Prepare a 1 M stock solution of KH₂PO₄ in ultrapure water.

Prepare a 1 mM working stock by diluting the 1 M stock.

For the standard curve, perform serial dilutions of the 1 mM stock in assay buffer to obtain

concentrations ranging from 0 to 40 µM.[4][8]

ATP Stock Solution (e.g., 4 mM)

Dissolve the appropriate amount of ATP in ultrapure water to make a stock solution (e.g., 4

mM).

Prepare fresh on the day of the experiment as ATP can hydrolyze over time.[8]

Hsp90 Working Solution

Thaw the Hsp90 stock solution on ice.

Dilute the Hsp90 stock to the desired working concentration in pre-chilled assay buffer. The

optimal concentration should be determined empirically but is typically in the range of 0.5-1
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µM.[8]

Inhibitor/Compound Stock Solutions

Dissolve inhibitor compounds (e.g., Geldanamycin) in 100% DMSO to create a high-

concentration stock (e.g., 10 mM).

Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.
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Experimental Workflow for the Hsp90 ATPase Malachite Green Assay.
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Standard Lab-Scale Protocol (96-well plate)
Prepare the plate:

Blank (No Enzyme): Add assay buffer.

Positive Control (100% Activity): Add Hsp90 working solution and DMSO (at the same final

concentration as the inhibitor wells).

Inhibitor Wells: Add Hsp90 working solution and the desired concentration of the inhibitor

compound.

Vehicle Control: Add Hsp90 working solution and DMSO.

Adjust the volume in all wells with assay buffer to a pre-ATP addition volume (e.g., 76 µL

for a final volume of 80 µL).

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the

inhibitor to bind to Hsp90.

Initiate the reaction: Add ATP solution to all wells to a final desired concentration (e.g., 4 µL

of 4 mM ATP for a final concentration of 0.2 mM in an 80 µL reaction).[4] Use a multichannel

pipette for simultaneous addition.

Incubation: Incubate the plate at 37°C for a set period (e.g., 3 hours).[4][8] The optimal

incubation time should be determined to ensure the reaction is in the linear range.

Stop the reaction: Add 20 µL of the Malachite Green working reagent to all wells using a

multichannel pipette.[8]

Color development: Incubate the plate at room temperature for 15-30 minutes to allow for

color development.[7][8]

Read absorbance: Measure the absorbance at 620 nm using a microplate reader.

High-Throughput Screening (HTS) Protocol (384-well
plate)
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The HTS protocol is similar to the lab-scale method but with smaller volumes and often a

different order of reagent addition to accommodate automated liquid handling.[8]

Compound Plating: Dispense a small volume (e.g., 1 µL) of compound solutions in DMSO

into the wells of a 384-well plate.

Enzyme Addition: Add Hsp90 working solution in assay buffer to all wells except the blank

wells.

Pre-incubation: Briefly incubate the plate.

Reaction Initiation: Add ATP solution to all wells.

Incubation: Incubate at 37°C.

Reaction Termination and Detection: Add Malachite Green reagent.

Readout: Measure absorbance at 620 nm.

Data Presentation and Analysis
Phosphate Standard Curve
Create a standard curve by plotting the absorbance at 620 nm versus the known concentration

of the phosphate standards. Perform a linear regression to obtain the equation of the line (y =

mx + c), where y is the absorbance, m is the slope, x is the phosphate concentration, and c is

the y-intercept. This equation will be used to determine the amount of phosphate produced in

the experimental wells.

Table 1: Example Phosphate Standard Curve Data
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Phosphate Concentration (µM) Absorbance at 620 nm (Mean)

0 0.105

5 0.255

10 0.403

15 0.551

20 0.699

25 0.847

Calculation of ATPase Activity and Inhibition
Calculate Phosphate Released: Use the standard curve equation to convert the absorbance

readings from the experimental wells into phosphate concentrations.

Calculate Percent Inhibition:

% Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) /

(Absorbance_positive_control - Absorbance_blank)] * 100

Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the

percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.

Table 2: Example Data for IC₅₀ Determination of Geldanamycin

Geldanamycin (µM) Log [Geldanamycin] % Inhibition (Mean)

0.01 -2.00 8.5

0.1 -1.00 25.3

1 0.00 52.1

10 1.00 85.7

100 2.00 98.2
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The known Hsp90 inhibitors geldanamycin and radicicol have reported IC₅₀ values of

approximately 4.8 µM and 0.9 µM, respectively, in a Malachite Green assay.[3]

Hsp90 Chaperone Cycle and Inhibition
Hsp90 exists as a dimer, and its chaperone activity is coupled to an ATP-dependent

conformational cycle. In the apo state, the N-terminal domains are separated. ATP binding

induces a conformational change, leading to the dimerization of the N-terminal domains and

the formation of a "closed" state that is active in client protein remodeling. ATP hydrolysis to

ADP and Pi returns Hsp90 to the "open" conformation, releasing the client protein. Inhibitors

targeting the N-terminal ATPase domain, such as geldanamycin, lock Hsp90 in a conformation

that prevents ATP binding and hydrolysis, thereby disrupting the chaperone cycle and leading

to the degradation of client proteins.
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The Hsp90 Chaperone Cycle and Mechanism of N-terminal Inhibition.
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Troubleshooting
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Issue Possible Cause Solution

High Background Signal

Contamination of labware with

phosphate from detergents.

[11][12]

Thoroughly rinse all glassware

and plasticware with

phosphate-free water.

High phosphate content in

water.

Use ultrapure, double-distilled

water.[12]

Spontaneous hydrolysis of

ATP.

Prepare ATP solution fresh for

each experiment.[8]

Low Signal or Poor Sensitivity Insufficient enzyme activity.

Increase Hsp90 concentration

or incubation time. Ensure the

reaction is in the linear range.

Inactive enzyme.
Check the storage and

handling of the Hsp90 protein.

Suboptimal assay conditions.
Optimize pH, temperature, and

buffer components.

Precipitation in Wells

High concentrations of

phosphate, protein, or certain

metals.[12]

Dilute the sample if

precipitation occurs.[12]

Instability of the Malachite

Green reagent.

Ensure the reagent is prepared

correctly and used within its

stable period.[8]

Erratic Readings Inconsistent pipetting.

Use calibrated pipettes and

ensure proper mixing in the

wells.

Bubbles in wells.

Be careful during pipetting to

avoid introducing bubbles.

Centrifuge the plate briefly if

needed.

Edge effects in the microplate.

Avoid using the outer wells of

the plate or fill them with buffer

to maintain humidity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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